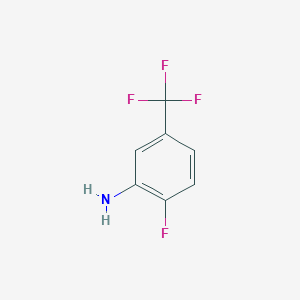

2-Fluoro-5-(trifluoromethyl)aniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKWGMXFFCPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201710 | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-52-4 | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 535-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Trifluoromethyl Aniline

Process Intensification and Scalability in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of 2-Fluoro-5-(trifluoromethyl)aniline necessitates a focus on process intensification. This involves the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound, this primarily revolves around improving the reduction of its nitro precursor, 4-Fluoro-3-nitrobenzotrifluoride (B105636).

Traditional vs. Intensified Synthetic Approaches

The conventional laboratory synthesis of this compound involves the reduction of 4-Fluoro-3-nitrobenzotrifluoride using methods like the Béchamp reduction, which employs iron powder and an acid, such as hydrochloric acid, in a solvent like methanol. chemicalbook.com While effective for small-scale preparations, this method presents significant challenges for large-scale production, including the generation of large amounts of iron oxide sludge and potential issues with process control and safety. rsc.org

Modern approaches focus on catalytic hydrogenation, which offers a cleaner and more efficient alternative. The scalability of this reaction is significantly enhanced by moving from traditional batch reactors to continuous flow systems. almacgroup.com

Continuous Flow Hydrogenation

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals. mdpi.com In a typical setup for the synthesis of this compound, a solution of 4-Fluoro-3-nitrobenzotrifluoride would be continuously passed, along with a stream of hydrogen gas, through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). almacgroup.comqub.ac.uk

The advantages of this approach are numerous:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material (e.g., hydrogen gas and the energetic nitro compound) present at any given time, drastically reducing the risks associated with exothermic reactions and potential thermal runaways. almacgroup.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise and efficient temperature control, preventing the formation of hot spots and reducing the occurrence of side reactions, leading to higher product purity. mdpi.com

Increased Throughput and Scalability: Scaling up production in a continuous flow system is often a matter of running the reactor for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the complex and often non-linear challenges of scaling up batch reactors. almacgroup.com

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time allows for the fine-tuning of the process to maximize the yield of the desired product and minimize the formation of impurities, such as genotoxic intermediates. almacgroup.comqub.ac.uk

Research Findings in Catalytic Flow Hydrogenation

While specific studies on the continuous flow synthesis of this compound are not extensively published in open literature, research on analogous nitroaromatic compounds provides a clear indication of the expected performance. Studies on the continuous-flow hydrogenation of various nitroaromatics have demonstrated excellent yields and high throughput. almacgroup.com For instance, the use of a packed-bed reactor with a palladium catalyst for the hydrogenation of aromatic nitro compounds has been shown to be highly efficient. mdpi.com

The table below compares the traditional batch synthesis of this compound with a projected continuous flow process, based on data from analogous reactions found in the literature.

| Parameter | Traditional Batch Process (Béchamp Reduction) | Continuous Flow Process (Catalytic Hydrogenation) |

|---|---|---|

| Precursor | 4-Fluoro-3-nitrobenzotrifluoride | 4-Fluoro-3-nitrobenzotrifluoride |

| Reagents | Iron powder, Hydrochloric Acid | H₂ gas, Palladium on Carbon (or similar catalyst) |

| Solvent | Methanol | Methanol, Ethanol, or other suitable solvent |

| Typical Yield | ~82% chemicalbook.com | >99% (projected) mdpi.com |

| Reaction Time | Several hours to overnight chemicalbook.com | Minutes (residence time in reactor) mdpi.com |

| Byproducts | Large quantities of iron oxide sludge | Water |

| Scalability | Complex, non-linear scale-up challenges | Linear scalability by time or numbering-up almacgroup.com |

| Safety Profile | Large exotherm, handling of acid and metal powder | Minimized reaction volume, enhanced thermal control almacgroup.com |

The data clearly illustrates the superiority of a continuous flow approach for the industrial synthesis of this compound. The significant reduction in waste, coupled with enhanced safety, control, and efficiency, makes process intensification through continuous catalytic hydrogenation the state-of-the-art methodology for the scalable production of this important chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions

The amino group (-NH₂) in 2-fluoro-5-(trifluoromethyl)aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). byjus.com Conversely, the fluorine (-F) and trifluoromethyl (-CF₃) groups are deactivating and meta-directing. youtube.com The directing effects of these substituents determine the regioselectivity of EAS reactions. Due to the strong activating nature of the amino group, electrophilic substitution is generally directed to the positions ortho and para to it. byjus.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or benzenium ion. mnstate.edumasterorganicchemistry.com The reaction's rate-determining step is the formation of this carbocation, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The presence of electron-donating groups stabilizes the carbocation and accelerates the reaction, while electron-withdrawing groups destabilize it and slow the reaction down. mnstate.edu

In the case of this compound, the positions ortho and para to the activating amino group are C4 and C6. The C2 position is already substituted with a fluorine atom. The C4 position is also para to the deactivating trifluoromethyl group, and the C6 position is ortho to the deactivating fluorine group. The interplay of these activating and deactivating effects influences the precise location of electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAᵣ), where a nucleophile replaces a leaving group on the ring. wikipedia.org The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, makes the aromatic ring of this compound susceptible to nucleophilic attack. masterorganicchemistry.com The fluorine atom can act as a leaving group in these reactions. masterorganicchemistry.com

The SNAr mechanism typically proceeds via an addition-elimination pathway. wikipedia.org A nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing groups. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The rate of SNAr reactions is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

For this compound, the fluorine atom at the C2 position is ortho to the amino group and meta to the trifluoromethyl group. Nucleophilic attack at C2 would lead to the displacement of the fluoride (B91410) ion. The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reaction Protocols

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ciac.jl.cn this compound and its derivatives can participate in various cross-coupling reactions, enabling the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are widely used for cross-coupling reactions. youtube.com Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.com In these reactions, an organic halide or triflate is coupled with an organometallic reagent or an amine in the presence of a palladium catalyst and a base. sigmaaldrich.com

For derivatives of this compound, the C-N bond of the aniline (B41778) can be formed via Buchwald-Hartwig amination of a corresponding aryl halide. nih.gov The general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves three main steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination. youtube.com

| Reaction | Description | Catalyst System |

| Suzuki Coupling | Forms C-C bonds by coupling an organoboron reagent with an organic halide or triflate. sigmaaldrich.com | Pd(0) catalyst, base |

| Heck Reaction | Forms C-C bonds by coupling an alkene with an organic halide or triflate. sigmaaldrich.com | Pd(0) catalyst, base |

| Buchwald-Hartwig Amination | Forms C-N bonds by coupling an amine with an organic halide or triflate. nih.gov | Pd(0) catalyst, base |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions.

Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals like copper and nickel are also employed in cross-coupling reactions. beilstein-journals.orgnih.gov Copper-catalyzed reactions, for instance, are often used for the formation of C-O and C-S bonds. Nickel catalysts can be a more cost-effective alternative to palladium for certain transformations. ciac.jl.cn These metals can catalyze a variety of coupling reactions, expanding the synthetic utility of this compound and its derivatives.

Oxidation and Reduction Transformations

The functional groups on this compound can undergo oxidation and reduction. The amino group can be oxidized to a nitro group under specific conditions. Conversely, the synthesis of this compound often involves the reduction of a nitro group. For example, this compound can be prepared by the reduction of 4-fluoro-3-nitrobenzotrifluoride (B105636) using reagents like iron powder in the presence of an acid. chemicalbook.com

The trifluoromethyl group is generally stable to common oxidizing and reducing agents.

Derivatization Pathways for Complex Molecular Scaffolds

Synthesis of Heterocyclic Compounds

This compound serves as a critical building block in the synthesis of various heterocyclic compounds, which are pivotal in pharmaceutical and materials science. innospk.com The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring imparts unique electronic properties and enhances the biological activity and metabolic stability of the resulting heterocyclic structures. innospk.comolemiss.edu

One of the most significant applications of this compound is in the preparation of quinazoline (B50416) derivatives . innospk.com Quinazolines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties. innospk.commdpi.comnih.gov The synthesis often involves the condensation of the aniline with a suitable carbonyl-containing component, followed by cyclization to form the quinazoline core. For instance, multi-component reactions involving anilines, isatoic anhydride, and aldehydes are common strategies to build the quinazoline scaffold. openmedicinalchemistryjournal.commdpi.com

The compound is also a valuable precursor for the synthesis of other trifluoromethyl-containing heterocycles such as indoles and pyrazoles . The synthesis of 2-(trifluoromethyl)indoles can be achieved through domino trifluoromethylation/cyclization strategies using 2-alkynylanilines, highlighting a pathway where an aniline derivative is key. organic-chemistry.orgacs.orgfigshare.com While direct synthesis from this compound would require specific reaction schemes, its structural motifs are sought after in potent drug candidates. nih.gov Similarly, pyrazole (B372694) derivatives, known for their antimicrobial activities, can be synthesized from trifluoromethyl-substituted acetophenones and hydrazines, followed by functionalization which can involve aniline derivatives. nih.govrsc.org The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety is a strategy to enhance the efficacy of these biologically active molecules. olemiss.edunih.gov

The table below summarizes key heterocyclic systems synthesized using methodologies where this compound or similar structures are crucial starting materials.

| Heterocyclic Compound Class | General Synthetic Approach | Key Features & Applications |

| Quinazolines | Multi-component reaction of anilines, isatoic anhydride, and aldehydes; Cyclocondensation reactions. mdpi.comopenmedicinalchemistryjournal.com | Anticancer agents, Tyrosine kinase inhibitors. innospk.comnih.gov |

| Indoles | Domino trifluoromethylation/cyclization of 2-alkynylanilines. organic-chemistry.orgacs.org | Intermediates for drug analogues, e.g., trifluoromethylated melatonin. organic-chemistry.org |

| Pyrazoles | Reaction of hydrazones with Vilsmeier-Haack reagent, followed by reductive amination with anilines. nih.gov | Potent growth inhibitors of drug-resistant bacteria. nih.govrsc.org |

Formation of Schiff Bases and Related Imines

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. science.gov These compounds, characterized by the azomethine (-C=N-) group, are versatile intermediates in organic synthesis and often exhibit significant biological activity. internationaljournalcorner.com The reaction typically involves refluxing the aniline with the carbonyl compound in a suitable solvent like ethanol. nih.govacs.org

The mechanism of Schiff base formation is generally a two-step process:

Carbinolamine Formation : The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step results in the formation of a neutral carbinolamine intermediate. ejpmr.comeijppr.comnih.gov

Dehydration : The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. This step is often the rate-determining step of the reaction and can be catalyzed by acid or base. ejpmr.comeijppr.com

Computational studies on similar systems, such as the reaction between para-substituted anilines and various aldehydes, indicate that the reaction proceeds through a six-membered ring transition state, often facilitated by a solvent molecule like water which assists in proton transfer. ejpmr.comeijppr.com The electronic properties of substituents on the aniline ring can influence the reaction rate. A recent study detailed the synthesis of a Schiff base from the closely related 3-(trifluoromethyl)aniline (B124266) and 3-ethoxysalicylaldehyde, which was achieved by refluxing the reactants in ethanol. nih.govacs.org

The table below shows representative data for the synthesis of a Schiff base from a substituted aniline, illustrating the typical reaction conditions.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 3-(Trifluoromethyl)aniline | 3-Ethoxysalicylaldehyde | Ethanol | Reflux, 2-3 hours | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol nih.govacs.org |

| 1-(2-amino-5-chlorophenyl)-2,2,2,-trifluroethane-1,1-diol hydrochloride | Isovanillin | N/A | N/A | Schiff Base Derivative internationaljournalcorner.com |

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms of this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. The interplay between the ortho-fluoro substituent, the meta-trifluoromethyl group, and the amino group dictates the molecule's reactivity, often leading to complex pathways involving C-F bond activation and the formation of either radical or ionic intermediates.

Understanding C-F Bond Activation in Reactions

The activation of the carbon-fluorine (C-F) bond is a significant challenge in organic synthesis due to its high bond dissociation energy. mdpi.comnih.gov However, its cleavage and subsequent functionalization are highly desirable. In molecules like this compound, the C-F bond ortho to the amino group can be activated under certain conditions.

Transition metal-mediated processes are a primary route for C-F bond activation. mdpi.com Mechanisms often involve the oxidative addition of the C-F bond to a low-valent transition metal center (e.g., Pd(0), Ni(0)). mdpi.com The presence of an ortho-amino group can influence the regioselectivity of this activation through a directing effect, where the metal coordinates to the amino group, facilitating the cleavage of the adjacent C-F bond. researchgate.net For ortho-fluoroanilines, nucleophilic activation has been reported where the aniline reacts with a stoichiometric amount of a metal amide, such as Ti(NMe₂)₄, to yield defluoroaminated products. mdpi.com This process is believed to proceed via an intramolecular substitution facilitated by the coordination of the amino group to the titanium center.

Another pathway for C-F activation is fluorine elimination from an organometallic intermediate. nih.gov This can occur via β-fluorine elimination or α-fluorine elimination from intermediates where fluorine is positioned on a carbon atom beta or alpha to the metal center, respectively. nih.gov

The table below summarizes different modes of C-F bond activation relevant to fluoroaromatic compounds.

| Activation Mode | Description | Key Intermediates/Reagents |

| Oxidative Addition | The C-F bond adds across a low-valent transition metal center. mdpi.com | Pd(0), Ni(0) complexes. mdpi.com |

| Nucleophilic Substitution | A nucleophile displaces the fluoride ion. Can be directed by ortho-substituents. mdpi.com | Metal-amides (e.g., Ti(NMe₂)₄). mdpi.com |

| Fluorine Elimination | Elimination of a fluoride from an organometallic intermediate. nih.gov | Organometallic intermediates with β- or α-fluorine substituents. nih.gov |

Radical and Ionic Reaction Pathways

Reactions involving fluorinated anilines can proceed through both radical and ionic mechanisms, often dictated by the reaction conditions, reagents, and the presence of light.

Radical Pathways: Photoinduced methods have been developed for the functionalization of anilines that proceed via radical intermediates. acs.org The formation of an electron donor-acceptor (EDA) complex between an aniline and a fluorinated reagent can occur. acs.org Upon photoirradiation, a single-electron transfer (SET) can take place, generating an aminium radical cation and a fluorinated radical. acs.orgresearchgate.net These radical species can then couple to form the final product. The involvement of radical intermediates is often supported by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. acs.org Such radical chain mechanisms have been proposed for the difluoroalkylation of anilines. acs.org

Ionic Pathways: In the absence of light or radical initiators, many reactions of anilines follow ionic pathways. As discussed, Schiff base formation proceeds through a polar, two-step addition-elimination mechanism. ejpmr.comeijppr.com Furthermore, electrophilic halogenation of anilines using copper(II) halides in ionic liquids demonstrates an ionic mechanism where the Cu(II) acts as a Lewis acid to facilitate the reaction. nih.gov The use of ionic liquids can promote these reactions by providing a polar environment that stabilizes ionic intermediates and can dissolve both the organic substrate and the metal salt. nih.gov Electrophilic fluorination using reagents like Selectfluor™ in ionic liquids also proceeds via a polar, ionic mechanism. rsc.org The reductive removal of a diazonium group, formed from an aniline, using hypophosphorus acid is an exception that is thought to proceed via a radical mechanism, showcasing how different reagents can steer the reaction down distinct mechanistic paths. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Trifluoromethyl Aniline and Its Derivatives

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.

Key expected FT-IR vibrational frequencies for 2-Fluoro-5-(trifluoromethyl)aniline are summarized in the table below, based on data from analogous compounds. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. chemicalbook.com Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range. The C-F and C-CF₃ stretching vibrations are anticipated at lower wavenumbers, typically in the 1000-1350 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | 3050-3150 |

| C=C Aromatic Stretch | 1600-1620 |

| N-H Bending (Scissoring) | 1580-1600 |

| C-C Aromatic Stretch | 1450-1550 |

| C-CF₃ Stretch | 1300-1340 |

| C-F Stretch | 1100-1200 |

| CF₃ Symmetric Stretch | ~1140 |

| CF₃ Asymmetric Stretch | ~1180 |

| Aromatic C-H Out-of-plane Bend | 800-900 |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of a molecule.

Similar to the FT-IR data, a dedicated FT-Raman spectrum for this compound is not widely published. However, based on studies of related compounds like 2-chloro-5-(trifluoromethyl)aniline, key Raman scattering peaks can be predicted. rsc.org The symmetric vibrations of the trifluoromethyl group and the benzene ring are expected to be prominent in the FT-Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | 3050-3150 |

| C=C Aromatic Stretch | 1600-1620 |

| C-CF₃ Stretch | 1300-1340 |

| CF₃ Symmetric Stretch | ~1140 |

| Ring Breathing Mode | ~1000 |

| Aromatic C-H In-plane Bend | 1050-1150 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Available ¹H NMR data for this compound in CCl₄ shows distinct signals for the aromatic protons. sigmaaldrich.com The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Table 3: Experimental and Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |

|---|---|---|

| ¹H (H-3) | ~6.93 | dd, J ≈ 8.4, 2.1 |

| ¹H (H-4) | ~6.91 | ddd, J ≈ 8.4, 3.8, 0.9 |

| ¹H (H-6) | ~6.99 | dd, J ≈ 11.1, 2.1 |

| ¹H (NH₂) | ~3.81 | br s |

| ¹³C (C-1) | ~145 (d) | ¹J(C-F) ≈ 240 |

| ¹³C (C-2) | ~115 (d) | ²J(C-F) ≈ 25 |

| ¹³C (C-3) | ~118 (d) | ³J(C-F) ≈ 5 |

| ¹³C (C-4) | ~120 (q) | ²J(C-CF₃) ≈ 30 |

| ¹³C (C-5) | ~130 (q) | ¹J(C-F) ≈ 270 |

| ¹³C (C-6) | ~112 (d) | ²J(C-F) ≈ 20 |

| ¹⁹F (Ar-F) | ~ -120 | m |

| ¹⁹F (CF₃) | ~ -62 | s |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The mass spectrum of this compound (C₇H₅F₄N) is expected to show a molecular ion peak [M]⁺ at m/z 179. rsc.org The fragmentation pattern is likely to be influenced by the presence of the trifluoromethyl group. Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds involve the loss of a fluorine atom (F), a trifluoromethyl radical (•CF₃), or difluorocarbene (:CF₂). uq.edu.au The fragmentation of the aniline (B41778) moiety may involve the loss of HCN. A plausible fragmentation pattern is proposed in the table below, by analogy with related compounds like 2-Fluoro-5-methylaniline.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 179 | [C₇H₅F₄N]⁺ (Molecular Ion) |

| 160 | [M - F]⁺ |

| 152 | [M - HCN]⁺ |

| 110 | [M - CF₃]⁺ |

| 129 | [M - :CF₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate bond lengths, bond angles, and information about intermolecular interactions.

Although a specific crystal structure for this compound has not been reported, insights into its solid-state packing can be gained from the crystal structure of related compounds, such as p-trifluoromethyl-aniline hemihydrate. It is expected that the crystal packing of this compound will be influenced by hydrogen bonding interactions involving the amino group (N-H···N or N-H···F) and potentially by dipole-dipole interactions arising from the polar C-F and C-CF₃ bonds. The planar phenyl rings are likely to engage in π-π stacking interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. Studies on similar compounds like 2,5-difluoroaniline (B146615) show absorption maxima in the range of 200-400 nm in solvents like water and ethanol. rsc.org The primary electronic transitions are expected to be π → π* transitions within the aromatic ring. The presence of the amino group (an auxochrome) and the fluoro and trifluoromethyl groups (chromophores) will influence the position and intensity of these absorption bands.

Table 5: Predicted UV-Vis Spectral Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~240 | π → π* |

| ~290 | π → π* |

Computational Chemistry and Theoretical Studies of 2 Fluoro 5 Trifluoromethyl Aniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. rsc.org For 2-Fluoro-5-(trifluoromethyl)aniline, DFT is applied to elucidate its fundamental electronic characteristics, predict its spectroscopic signatures, and quantify its reactivity. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for halogenated anilines. rsc.org

DFT calculations are used to determine the optimized molecular geometry and analyze the electronic landscape of this compound. The presence of two strong electron-withdrawing groups, fluorine (-F) and trifluoromethyl (-CF₃), significantly influences the electronic properties of the aniline (B41778) ring and the amino (-NH₂) group.

The nitrogen lone pair of the amino group can delocalize into the aromatic π-system. This delocalization gives the C-N bond partial double-bond character, which can be quantified by analyzing the calculated bond length. acs.org Concurrently, the inductive effects of the -F and -CF₃ substituents withdraw electron density from the ring, affecting its aromaticity and the charge distribution across the molecule. acs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the aniline ring and the amino group, representing the molecule's ability to donate electrons. The LUMO, conversely, indicates the ability to accept electrons and is influenced by the electron-withdrawing substituents. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for Substituted Anilines This table illustrates typical parameters that would be calculated for this compound using DFT methods like B3LYP/6-311++G(d,p).

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-N Bond Length | ~1.39 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to lone pair delocalization. |

| C-CF₃ Bond Length | ~1.50 Å | Standard bond length for a trifluoromethyl group attached to an aromatic ring. |

| C-F Bond Length | ~1.36 Å | Typical bond length for a fluorine atom on an aromatic ring. |

| N-H Bond Length | ~1.01 Å | Standard length for an N-H bond in an amino group. |

| C-N-H Bond Angle | ~113° | Reflects the geometry and hybridization of the nitrogen atom. |

DFT calculations are highly effective in predicting vibrational spectra (FTIR and Raman). By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data.

Each calculated vibrational mode can be animated and analyzed to provide a definitive assignment for the peaks observed in experimental spectra. For this compound, this would allow for the unambiguous assignment of stretching and bending modes associated with the N-H, C-H, C-F, C-N, and C-C bonds, as well as the characteristic vibrations of the CF₃ group. This detailed assignment is fundamental to understanding the molecule's structural characteristics.

Table 2: Illustrative Vibrational Frequency Assignments (Calculated vs. Experimental) This table provides an example of how DFT calculations are used to assign spectral peaks for key functional groups, based on studies of similar molecules like 4-fluoroaniline.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3410 | ~3390 |

| C-H Aromatic Stretch | 3050-3100 | 3040-3090 |

| CF₃ Symmetric Stretch | ~1340 | ~1330 |

| C-F Stretch | ~1250 | ~1240 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT to predict the chemical behavior of this compound. researchgate.net These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). The strong electron-withdrawing groups in this compound are expected to result in a relatively high electrophilicity index. researchgate.net

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding their interaction potential in chemical reactions. researchgate.net

Table 3: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

Molecular Dynamics Simulations

While DFT is excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. researchgate.net For this compound, MD simulations could be employed to study its behavior in the liquid phase or in solution.

In an MD simulation, the molecule's movements are calculated by solving Newton's equations of motion, with the forces between atoms described by a molecular mechanics force field (e.g., AMBER, GAFF). acs.org Such simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange around the solute molecule.

Intermolecular Interactions: The strength and dynamics of hydrogen bonds between the amino group and solvent molecules or other aniline molecules. bohrium.com

Transport Properties: Calculation of properties like the self-diffusion coefficient. researchgate.net

By combining DFT and MD, one can gain a comprehensive understanding of how the molecule behaves in a realistic chemical environment, which is crucial for predicting its properties in bulk and its role in chemical processes. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of compounds based on their molecular structure. nih.gov These models are fundamental in drug discovery and toxicology to screen new compounds and prioritize them for synthesis and testing. nih.gov

In a QSAR study involving this compound, the first step is to calculate a set of molecular descriptors. These can include constitutional, topological, and quantum-chemical parameters. Given its structure, key descriptors for this compound would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges calculated via DFT, reflecting the influence of the -F and -CF₃ groups.

Hydrophobicity Descriptors: Such as the octanol-water partition coefficient (logP), which is influenced by the fluorine atoms.

Steric Descriptors: Molecular volume or surface area.

A statistical model (e.g., multiple linear regression, partial least squares) is then built to correlate these descriptors with an observed activity or property for a training set of molecules. nih.gov The presence of aromatic rings and specific substituents like fluorine are often found to be significant variables in such models. nih.govrsc.org

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry, particularly DFT, is essential for investigating the mechanisms of chemical reactions. doaj.org For a compound like this compound, which is an important chemical intermediate, this involves modeling its synthesis or its subsequent reactions to form more complex molecules, such as pharmaceuticals. sigmaaldrich.com

The typical procedure involves:

Identifying Reactants, Products, and Intermediates: The geometries of all stable species in the proposed reaction are optimized.

Locating Transition States (TS): A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Sophisticated algorithms are used to find the geometry of the TS connecting reactants to products. mdpi.com

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation barrier, which determines the reaction rate.

Mapping the Potential Energy Surface: By connecting all reactants, intermediates, transition states, and products, a complete energy landscape for the reaction can be mapped, revealing the most favorable mechanistic pathway. acs.orgunt.edu

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein. These interactions are fundamental to a compound's potential biological activity.

A thorough review of scientific literature and chemical databases reveals a significant gap in research specifically detailing the molecular docking of this compound with specific protein targets. While numerous studies utilize this compound as a building block for more complex molecules that are then subjected to docking studies, the parent aniline itself has not been a primary focus of such research.

For instance, derivatives of this compound are often incorporated into larger molecular scaffolds designed to inhibit specific enzymes or receptors. In these cases, the resulting complex molecules are docked into the active sites of proteins to predict binding affinities and interaction modes. However, the direct contribution and specific interactions of the this compound moiety within these larger structures are often not singled out for detailed analysis.

The fluorine atom and the trifluoromethyl group on the aniline ring are of particular interest in medicinal chemistry. The high electronegativity of fluorine can lead to favorable electrostatic interactions and the formation of hydrogen bonds with protein residues. The trifluoromethyl group is a strong electron-withdrawing group that can influence the acidity of the amine group and participate in hydrophobic and multipolar interactions. These properties suggest that this compound has the potential to form significant interactions within a protein binding pocket.

While no specific data tables of docking scores or detailed interaction analyses for this compound could be compiled due to the lack of published research, a hypothetical analysis would involve docking the compound into the active site of a relevant protein. The results would typically be presented in a table format, as shown below in a generalized example.

Hypothetical Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -X.X | Amino Acid 1, Amino Acid 2 | Hydrogen Bond with NH2 |

| Amino Acid 3 | Pi-Pi Stacking with aromatic ring | ||

| Amino Acid 4 | Halogen Bond with Fluorine | ||

| Amino Acid 5 | Hydrophobic interaction with CF3 |

In the absence of concrete studies, the scientific community can only infer the potential binding behavior of this compound based on the known properties of its functional groups and its utility in the synthesis of biologically active molecules. The lack of dedicated computational studies on this specific compound represents a potential area for future research to better understand its intrinsic bioactivity and to guide the design of new and more effective derivatives.

Applications of 2 Fluoro 5 Trifluoromethyl Aniline in Specialized Chemical Fields

Pharmaceutical and Drug Discovery Initiatives

The distinct electronic properties conferred by the fluorine and trifluoromethyl substituents make 2-Fluoro-5-(trifluoromethyl)aniline a sought-after intermediate in medicinal chemistry. These groups can enhance critical drug-like properties such as metabolic stability, binding affinity to biological targets, and lipophilicity, which influences absorption and distribution in the body. innospk.com

Development of Therapeutic Agents

This aniline (B41778) derivative serves as a foundational component for synthesizing a variety of therapeutic agents across different disease areas. innospk.com Its structure is integrated into larger molecules to modulate their pharmacological profiles.

In the field of oncology, this compound is a key reactant for creating potent anticancer agents. It has been instrumental in the synthesis of quinazoline (B50416) derivatives, a class of compounds known for their anticancer properties. innospk.com The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety is a strategic approach to enhance the efficacy of these molecules. For example, a related bromo-derivative, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline, which can be synthesized from this compound, is used to prepare 2-amino-4-arylthiazoles that act as potent inhibitors of Protein Kinase B (Akt), a key enzyme in cancer cell survival pathways. Furthermore, this aniline is listed as a reactant in the synthesis of small molecule inhibitors of Choline Kinase (ChoK), an enzyme implicated in neoplastic growth and survival, highlighting its role in developing novel antiproliferative drugs. google.com

| Compound Class/Derivative | Therapeutic Target | Significance in Synthesis | Reference |

|---|---|---|---|

| Quinazoline Derivatives | Not specified | Used as a key reactant to synthesize derivatives with anticancer activity. | innospk.com |

| 2-Amino-4-arylthiazoles | Protein Kinase B (Akt) | The brominated derivative, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline, is a precursor. | |

| Small Molecule Inhibitors | Choline Kinase (ChoK) | Listed as a reactant for synthesizing inhibitors for treating neoplastic disorders. | google.com |

| 5-Trifluoromethylpyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | While not a direct precursor, this research highlights the importance of the trifluoromethyl-phenylamino scaffold in potent EGFR inhibitors. | nih.gov |

The trifluoromethylphenyl moiety is recognized for its contribution to potent antimicrobial agents. Research into pyrazole (B372694) derivatives has shown that molecules incorporating substituted anilines are effective against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Specifically, studies on N-(trifluoromethyl)phenyl substituted pyrazoles demonstrate that these compounds can inhibit bacterial growth and are effective against biofilms. nih.gov While these studies may use various trifluoromethyl aniline isomers, they underscore the importance of this chemical class in combating antibiotic resistance. One study noted that a difluoro aniline derivative moderately inhibited the growth of MRSA strains, and other fluorine-substituted compounds were identified as good bacterial growth inhibitors. nih.govnih.gov

The design of specific enzyme inhibitors is a cornerstone of modern drug development, and this compound is a valuable component in this process. Its structural features contribute to high binding affinity and selectivity for target enzymes. It has been identified as a building block for creating inhibitors of Choline Kinase (ChoK) and Son of sevenless 1 (SOS1), a protein involved in RAS-family protein signaling in cancer. google.comgoogle.com Furthermore, the broader class of fluorinated anilines is used to synthesize inhibitors for various enzymes, such as α-glucosidase, which is relevant for diabetes treatment, and leukotriene C4 synthase, a target for respiratory and inflammatory diseases. google.comnih.gov The trifluoromethyl group, in particular, is a well-established feature in many potent enzyme inhibitors, including those targeting EGFR. nih.govresearchgate.net

| Target Enzyme | Compound Class | Role of the Aniline Scaffold | Reference |

|---|---|---|---|

| Choline Kinase (ChoK) | Small Molecule Inhibitors | Used as a reactant in the synthesis of ChoK inhibitors. | google.com |

| SOS1 | Bicyclic Heteroaryl Compounds | A derivative is used in the synthesis of SOS1 inhibitors for cancer treatment. | google.com |

| Protein Kinase B (Akt) | 2-Amino-4-arylthiazoles | The brominated derivative is a key intermediate. | |

| Epidermal Growth Factor Receptor (EGFR) | 5-Trifluoromethylpyrimidine Derivatives | The trifluoromethyl-phenylamino structure is a key pharmacophore for potent inhibition. | nih.govresearchgate.net |

| Leukotriene C4 Synthase | Cyclopropane Carboxylic Acid Derivatives | A related quinoline (B57606) amine derivative is used to create inhibitors for inflammatory diseases. | google.com |

The use of this compound, also referred to as 3-amino-4-fluorobenzotrifluoride, has been noted in patent literature concerning the development of anti-infective agents, which includes both antibiotic and antiviral compounds. googleapis.com While specific examples of antiviral drugs derived directly from this compound are not detailed in the provided search results, its inclusion in general patents for anti-infective agents suggests its potential as a building block in this therapeutic area. The known role of fluorinated compounds in enhancing metabolic stability and binding affinity makes them attractive for antiviral drug design.

Pharmacophore Elucidation and Optimization

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov The 2-fluoro-5-(trifluoromethyl)phenyl group is itself a powerful pharmacophoric element. Its inclusion in a drug candidate is a deliberate strategy to optimize pharmacological properties. innospk.com

Agrochemical Science and Crop Protection

The principles of utilizing fluorinated compounds to enhance biological activity extend to the agrochemical industry. nih.govresearchgate.net A significant percentage of modern pesticides contain fluorine, with the trifluoromethyl group being a particularly common feature. nih.gov

This compound serves as a key intermediate in the synthesis of various herbicidal compounds. The presence of the fluorine and trifluoromethyl groups in the final active ingredient can contribute to its potency and selectivity in controlling unwanted weeds. The development of new insecticides with high activity at low concentrations is an ongoing need in agriculture to reduce environmental impact.

Interactive Table: Research on Herbicidal Compounds

| Compound Class | Target Weeds | Key Structural Features |

|---|---|---|

| Chloroacetanilides | Broadleaved weeds, various grasses | Modified chloroacetamide structure |

| Aniline Herbicides | Weeds in vegetable crops | Selective post-emergence action |

| Thiocarbamates | Broadleaf weeds in cereal crops | Post-seedling application |

Beyond the synthesis of the active ingredient itself, fluorinated intermediates like this compound can play a role in the development of advanced crop protection formulations. The physicochemical properties imparted by the fluorine atoms can influence the solubility, stability, and delivery of the final product. researchgate.net The use of such intermediates can contribute to creating more effective and environmentally stable agrochemical products. nih.gov

Advanced Materials and Polymer Science

The unique properties of fluorinated compounds also make them valuable in the field of materials science for the creation of high-performance polymers. researchgate.net

This compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated specialty polymers. researchgate.net These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.com The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl group into a polymer backbone can significantly enhance its performance characteristics. pageplace.de

The synthesis of these materials can be achieved through various polymerization techniques, including radical polymerization of fluorinated monomers or by the chemical modification of existing polymers to introduce fluorine-containing moieties. researchgate.netmdpi.comsciengine.com These specialty fluoropolymers find applications in a wide range of fields, including coatings, electronics, and aerospace materials, where high performance and durability are essential. researchgate.netpageplace.de

Precursors for Functional Polymers

This compound serves as a valuable monomeric precursor in the synthesis of functional polymers. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring imparts unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. These fluorinated polymers are finding applications in advanced materials science.

The primary method for creating polymers from aniline derivatives is through electropolymerization. While specific research focusing exclusively on the electropolymerization of this compound is not extensively documented in publicly available literature, the principles of polymerizing substituted anilines are well-established. The process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. The resulting polyaniline derivative would possess a backbone with repeating this compound units.

The incorporation of fluorine and trifluoromethyl groups into the polymer structure is expected to have several significant effects:

Chemical Resistance: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can increase the polymer's resistance to chemical attack.

Solubility: The presence of the trifluoromethyl group can enhance the solubility of the polymer in certain organic solvents, which is advantageous for processing and film formation.

Electronic Properties: The electronic properties of the polymer, such as its conductivity and bandgap, can be tuned by the presence of the fluoro and trifluoromethyl substituents. This makes such polymers potentially useful in electronic devices.

The functional polymers derived from this compound are anticipated to be suitable for applications in fields requiring high-performance materials, such as electronics, aerospace, and specialized coatings.

Table 1: Potential Properties of Functional Polymers Derived from this compound

| Property | Anticipated Effect of Fluoro/Trifluoromethyl Groups | Potential Applications |

| Thermal Stability | Increased due to high C-F bond energy | High-temperature resistant materials, aerospace components |

| Chemical Resistance | Enhanced due to electron-withdrawing effects | Chemical-resistant coatings, seals, and linings |

| Solubility | Potentially improved in specific organic solvents | Solution-processable films for electronic devices |

| Electronic Properties | Tunable conductivity and bandgap | Semiconductors, sensors, electrochromic devices |

Industrial Organic Synthesis: Dyes and Pigments

In the realm of industrial organic synthesis, this compound is a key intermediate in the production of specialized dyes and pigments. Its utility in this field stems from its aromatic amine structure, which allows it to be readily converted into a diazonium salt. This salt can then undergo a coupling reaction with various aromatic compounds to form azo dyes. Azo dyes are a large and important class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as the chromophore. nih.gov

The synthesis of an azo dye using this compound as a precursor generally follows a two-step process:

Diazotization: The primary amino group (-NH2) of this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. This converts the amine into a highly reactive diazonium salt. youtube.com

Azo Coupling: The diazonium salt is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline derivative. nih.gov The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound. youtube.com

The specific color of the resulting dye is determined by the chemical structures of both the diazonium component (derived from this compound) and the coupling component. The presence of the fluorine and trifluoromethyl groups in the this compound moiety can significantly influence the final properties of the dye, including its color, lightfastness, and resistance to chemical degradation. For instance, the strong electron-withdrawing nature of the trifluoromethyl group can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors.

While specific examples of commercial dyes derived from this compound are proprietary to their manufacturers, the chemical principles are analogous to those for other fluorinated anilines used in dye synthesis. For example, the related compound 2-Fluoro-4-(trifluoromethyl)aniline is known to be used as an intermediate for dyes. ossila.com

Table 2: General Scheme for Azo Dye Synthesis from this compound

| Step | Reactants | General Conditions | Product |

| Diazotization | This compound, Sodium Nitrite, Strong Acid (e.g., HCl) | Low temperature (0-5 °C) | 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt |

| Azo Coupling | 2-Fluoro-5-(trifluoromethyl)benzenediazonium salt, Coupling Component (e.g., Naphthol derivative) | Mildly acidic or alkaline conditions | Azo dye with a 2-fluoro-5-(trifluoromethyl)phenyl group |

Environmental Impact and Ecotoxicological Research

Environmental Fate and Transport Mechanisms

The environmental fate of a chemical is determined by its persistence, degradation, and mobility in different environmental compartments such as soil, water, and air.

For other fluorinated aromatic substances, persistence is a known characteristic. While specific biodegradation prediction models for 2-Fluoro-5-(trifluoromethyl)aniline are not publicly available, related compounds often show resistance to microbial breakdown. Photodegradation, induced by sunlight in the atmosphere or surface waters, could be a potential long-term degradation pathway, but this process has not been experimentally quantified for this specific compound.

The mobility of this compound in the environment is governed by its physical and chemical properties. Its potential to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (LogKow); however, an experimentally determined value for this compound is not available in major public databases. The lack of data for key metrics like the bioconcentration factor (BCF) and the soil adsorption/desorption coefficient (Koc) makes a definitive assessment of its environmental behavior challenging.

The compound exists as a liquid at room temperature and has a density greater than water, which suggests that if released into an aquatic environment, it would likely sink and partition to sediment rather than float. sigmaaldrich.comguidechem.com Its reported boiling point of 155 °C indicates low volatility under standard conditions, meaning it is unlikely to evaporate readily into the atmosphere. sigmaaldrich.comguidechem.com These properties suggest that the primary routes of environmental transport would be through water systems or via adsorption to soil and sediment particles. Without empirical data, its precise mobility in soil and its potential to accumulate in the food chain remain undetermined.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 535-52-4 | sigmaaldrich.comguidechem.com |

| Molecular Formula | C₇H₅F₄N | sigmaaldrich.comguidechem.com |

| Molecular Weight | 179.11 g/mol | sigmaaldrich.comguidechem.com |

| Appearance | Clear yellow to orange liquid | chemicalbook.com |

| Boiling Point | 155 °C (lit.) | sigmaaldrich.comguidechem.com |

| Density | 1.378 g/mL at 25 °C (lit.) | guidechem.com |

| Refractive Index | n20/D 1.461 (lit.) | guidechem.com |

| Flash Point | 70 °C (158 °F) - closed cup | sigmaaldrich.com |

Sustainable Synthesis and Green Chemistry Principles

The synthesis of fluorinated aromatic compounds is an area of intense research, with a growing emphasis on developing more sustainable and environmentally friendly methods that align with the principles of green chemistry.

A documented conventional method for producing this compound is through the chemical reduction of its nitro precursor, 3-nitro-4-fluorobenzotrifluoride. nih.gov This reaction typically employs a metal reducing agent, such as iron powder, in the presence of a strong acid like concentrated hydrochloric acid. nih.gov From a green chemistry perspective, this traditional approach has several significant drawbacks:

Poor Atom Economy: The use of stoichiometric iron as the reducing agent generates a large amount of iron oxide or hydroxide (B78521) sludge as waste, leading to a low atom economy.

Hazardous Reagents: Concentrated hydrochloric acid is corrosive and presents handling risks.

In contrast, modern synthetic chemistry aims to overcome these limitations. While specific green routes tailored for this compound are not extensively published, general strategies for the sustainable synthesis of anilines and other fluorinated compounds are widely applicable. These include:

Catalytic Hydrogenation: Replacing stoichiometric metal reductants with catalytic systems is a cornerstone of green chemistry. The reduction of the nitro group can be achieved with high efficiency using catalytic hydrogenation. This process uses molecular hydrogen (H₂) as the reductant over a recyclable catalyst, such as palladium, platinum, or nickel on a solid support. This method produces only water as a byproduct, dramatically improving the atom economy and eliminating metallic waste.

Photocatalysis: Recent advances have demonstrated that visible-light photocatalysis can drive various fluoroalkylation reactions under very mild conditions. conicet.gov.arresearchgate.net These methods offer innovative pathways that avoid harsh reagents and high temperatures. Exploring their application for the reduction of 3-nitro-4-fluorobenzotrifluoride could lead to a more sustainable process.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reagents located in different immiscible phases (e.g., solid-liquid). illinois.edu This methodology can enhance reaction rates, enable the use of milder conditions, and reduce or eliminate the need for hazardous organic solvents, making it a highly attractive strategy for greening industrial chemical processes. illinois.edu

The development of a truly sustainable manufacturing process for this compound would involve the integration of these principles to enhance safety and efficiency while minimizing environmental impact and waste generation.

Conclusion and Future Research Perspectives

Current State of Research

2-Fluoro-5-(trifluoromethyl)aniline is a fluorinated aniline (B41778) derivative that is primarily utilized as a key intermediate in the synthesis of a variety of chemical compounds. innospk.comsigmaaldrich.com Its importance lies in its role as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring imparts unique properties to the resulting molecules, often enhancing their biological activity and stability. innospk.com

Current research on this compound is largely focused on its application in the synthesis of novel organic compounds with potential therapeutic or industrial value. For instance, it has been used as a reactant in the synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, which have shown anticancer activities. guidechem.com This highlights its role in the development of new drug candidates. The compound's utility extends to being a precursor for bicyclic and tricyclic heterocycles like quinoxalines, quinolines, benzoimidazotriazines, phenazines, and phenoxazines due to the reactivity of the ortho-substituted fluorine atom in nucleophilic aromatic substitution reactions. ossila.com

The synthesis of this compound itself is also a subject of study, with methods being developed to improve yield and efficiency. One documented synthesis involves the reduction of 3-nitro-4-fluorobenzotrifluoride using iron powder and concentrated hydrochloric acid. chemicalbook.com

Emerging Trends and Prospective Research Avenues

Emerging trends in the research of this compound are geared towards expanding its application in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and trifluoromethyl groups are of significant interest to researchers. innospk.commdpi.com These groups can influence factors such as a molecule's metabolic stability and its ability to cross cellular membranes, making them valuable in drug design. mdpi.com

Prospective research avenues for this compound include:

Development of Novel Pharmaceuticals: The compound is expected to continue to be a crucial building block in the synthesis of new therapeutic agents. innospk.commarketresearchintellect.com Its use in creating derivatives with potential anticancer properties is an active area of investigation. guidechem.com Further research is likely to explore its incorporation into a wider range of drug classes.

Agrochemical Innovation: Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new pesticides and herbicides. The fluorine-containing moieties can enhance the efficacy and selectivity of these agrochemicals.

Materials Science Applications: The unique properties of fluorinated compounds are also being explored in materials science. There is potential for this compound to be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials.

Catalysis and Synthesis Methodology: Research into new catalytic systems and synthetic methods that utilize this compound as a substrate or ligand is an ongoing area of interest. This includes the development of more efficient and environmentally friendly chemical transformations.

Q & A

Basic Research Questions

Q. How do the physicochemical properties of 2-Fluoro-5-(trifluoromethyl)aniline influence experimental design in organic synthesis?

- The compound's boiling point (172.1±40.0 °C) and density (1.4±0.1 g/cm³) necessitate controlled heating and precise solvent selection to avoid decomposition during reflux or distillation . Its low water solubility (logP = 2.84) favors non-polar solvents like ethyl acetate for extraction, while its volatility (vapor pressure = 1.4±0.3 mmHg at 25°C) requires inert-atmosphere handling to prevent oxidation . Storage under dry, dark conditions (-20°C) is critical due to sensitivity to light and moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹H/¹⁹F NMR : The fluorine substituents produce distinct splitting patterns; for example, the trifluoromethyl group (-CF₃) appears as a singlet near δ 120 ppm in ¹⁹F NMR, while the aromatic protons show coupling constants (e.g., J = 8–12 Hz for ortho-fluorine interactions) . FT-IR identifies N-H stretches (~3435 cm⁻¹) and C-F vibrations (1091–1259 cm⁻¹) . LCMS (e.g., m/z 179 [M+H]⁺) confirms molecular weight, while HPLC (retention time ~0.99 minutes under specific conditions) monitors purity .

Q. What solvent systems and chromatographic methods optimize purification of this compound?

- Column chromatography with silica gel and gradients of ethyl acetate/petroleum ether (e.g., 300:1) effectively separates by-products like unreacted aniline or nitro intermediates . Recrystallization in isopropyl ether or methanol yields high-purity crystals (>97% by GC) . Avoid DMF or NMP due to their high boiling points, which complicate removal .

Advanced Research Questions

Q. How is this compound employed as a transient directing group in transition-metal catalysis?

- In Ru-catalyzed ortho-imidation reactions, the compound acts as a transient mediator, coordinating to the metal center via its amino group to direct regioselective C-H functionalization. After imidation, it dissociates, enabling catalytic turnover (51–67% yield) . Key factors include:

- Temperature : Reactions at 110°C balance activation energy and mediator stability .

- Solvent : Toluene/ethanol/water mixtures enhance solubility of Pd or Ru catalysts .

- By-product management : Sodium sulfate drying and reduced-pressure distillation minimize residual directing groups .

Q. What mechanistic insights explain the compound’s role in reductive amination of electron-deficient substrates?

- The electron-withdrawing trifluoromethyl and fluorine groups activate the aniline’s amino group for nucleophilic attack on ketones or aldehydes. General Procedure A (NaBH₄, 3 hours) achieves 72% yield, while microwave-assisted methods (10 minutes, 68% yield) reduce side reactions like over-reduction . Computational studies (DFT) suggest the CF₃ group stabilizes intermediates via inductive effects, lowering the activation barrier by ~15 kcal/mol compared to non-fluorinated analogs .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- The meta -CF₃ and para -F groups create a polarized aromatic ring, accelerating SNAr at the ortho position. Comparative studies with 2-Chloro-5-(trifluoromethyl)aniline show a 10-fold rate increase due to fluorine’s stronger electron-withdrawing effect . Key parameters:

- Nucleophile : Amines (e.g., cyclohexylamine) react faster than thiols.

- Base : K₂CO₃ in toluene improves deprotonation without hydrolyzing CF₃ .

Methodological Recommendations

- Contradiction Analysis : Discrepancies in reported boiling points (e.g., 172°C vs. 207°C in ) may arise from measurement techniques (e.g., ambient vs. reduced pressure). Validate via differential scanning calorimetry (DSC).

- Safety Protocols : Use PPE (nitrile gloves, respirators) and conduct hazard assessments per EC No. 1907/2006, as the compound is toxic upon inhalation (H332) and skin contact (H315) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.